molecular formula CH4ClNO2S B1314568 Methylsulfamoyl chloride CAS No. 10438-96-7

Methylsulfamoyl chloride

Cat. No. B1314568
CAS RN: 10438-96-7
M. Wt: 129.57 g/mol
InChI Key: UJJUEJRWNWVHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfamoyl chloride is a chemical compound with the empirical formula CH4ClNO2S . It is used in the preparation of substituted MEK inhibitors and therapeutic uses thereof .


Molecular Structure Analysis

The molecular weight of Methylsulfamoyl chloride is 129.57 . The SMILES string representation is CNS(Cl)(=O)=O . The InChI key is UJJUEJRWNWVHCM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Methylsulfamoyl chloride are not available, it’s known that sulfonyl chlorides like Methanesulfonyl chloride are used to convert alcohols into alkyl mesylates .


Physical And Chemical Properties Analysis

Methylsulfamoyl chloride is a solid . It should be stored at a temperature of 4°C .

Scientific Research Applications

  • Protein Stabilization in Microencapsulation Methylsulfamoyl chloride, specifically in the form of methylene chloride, has been studied for its role in stabilizing proteins during microencapsulation processes. The study by Sah (1999) found that emulsification of protein solutions in methylene chloride altered the composition of water-soluble species and led to interfacial coagulation. The research indicated that certain formulations could overcome the denaturing effects of the methylene chloride/water interface on proteins, which is crucial for their encapsulation into microspheres (Sah, 1999).

  • Role in Chemical Risk Assessment The research by Clewell (1995) discusses the interplay between chemical risk assessment and scientific research, particularly concerning methylene chloride. The study highlights how a combination of biochemical and risk assessment research provided insights for re-evaluating the use of methylene chloride, emphasizing the importance of incorporating scientific information into risk assessment processes (Clewell, 1995).

  • Activation in Chemical Synthesis A 2019 study by Hell et al. focused on the activation of sulfamoyl chlorides, including methylsulfamoyl chloride, through a silyl radical-mediated process. This method was used for the direct access to aliphatic sulfonamides from alkenes, demonstrating a valuable application in medicinal chemistry and late-stage functionalization protocols (Hell et al., 2019).

  • Soil Microorganism and Contaminant Interactions Schwartz et al. (2002) investigated the impact of methylene chloride, a compound related to methylsulfamoyl chloride, on soil microorganisms and the mineralization of phenanthrene in soil. Their findings revealed that the quantity of methylene chloride used as a carrier solvent significantly affected the mineralization kinetics, phenanthrene distribution, and microbial community in soil. This study is essential for understanding the environmental impact and interactions of such chemicals in biodegradation research (Schwartz et al., 2002).

  • Synthesis of Estrogen Sulfamates Schwarz et al. (1996) explored the synthesis of estrogen sulfamates using sulfamoyl chloride derivatives, including methylsulfamoyl chloride. The research provided methods for the multigram synthesis of these derivatives, which are promising hormones for oral administration. This application is significant in the field of endocrinological research and pharmaceutical development (Schwarz et al., 1996).

Safety And Hazards

Methylsulfamoyl chloride is harmful if swallowed . It’s also harmful in contact with skin and causes severe skin burns and eye damage . It’s fatal if inhaled and is suspected of causing cancer . Safety measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Future Directions

While specific future directions for Methylsulfamoyl chloride are not available, it’s worth noting that it’s a versatile reagent for sulfamoylation reactions . This suggests potential for its use in various chemical syntheses.

properties

IUPAC Name

N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUEJRWNWVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472720
Record name METHYLSULFAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylsulfamoyl chloride

CAS RN

10438-96-7
Record name N-Methylsulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10438-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYLSULFAMOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylsulfamoyl chloride
Reactant of Route 2
Reactant of Route 2
Methylsulfamoyl chloride
Reactant of Route 3
Methylsulfamoyl chloride
Reactant of Route 4
Reactant of Route 4
Methylsulfamoyl chloride
Reactant of Route 5
Reactant of Route 5
Methylsulfamoyl chloride
Reactant of Route 6
Methylsulfamoyl chloride

Citations

For This Compound
58
Citations
DA Walsh, YS Lo, DA Shamblee… - Journal of Medicinal …, 1990 - ACS Publications
… Compound 4, 5, or 6 was dissolved in methylene chloride and treated over a 0.5-h period with simultaneous, dropwise additions of solutions of methylsulfamoyl chloride and diisopropyl…
Number of citations: 3 pubs.acs.org
S Schwarz, I Thieme, M Richter, B Undeutsch… - Steroids, 1996 - Elsevier
… -l,3,5( l O)-trienes derived from estrone, estradiol, 14e~,15et-methylenestradiol, ethinylestradiol, and estriol have been esterified with sulfamoyl chloride and N-methylsulfamoyl chloride …
Number of citations: 54 www.sciencedirect.com
BE Maryanoff, SO Nortey, JF Gardocki… - Journal of medicinal …, 1987 - ACS Publications
… Phenylsulfamoyl chloride was obtained by reacting sodium N-phenylsulf amate with PC15 in refluxing benzene for 21 h; N-methylsulfamoyl chloride was prepared from N-…
Number of citations: 257 pubs.acs.org
SA Sojka, FJ Dinan, R Kolarczyk - The Journal of Organic …, 1979 - ACS Publications
… -97-8; 5, 68225-98-9; 6, 68225-99-0; 7, 68226-00-6; 8, 68226-01-7;/V-ethylsulfamoyl chloride, 16548-07-5; N-isopropylsulfamoyl chloride, 26118-67-2; 7V-methylsulfamoyl chloride, …
Number of citations: 45 pubs.acs.org
NM Howarth, A Purohit, MJ Reed… - Journal of medicinal …, 1994 - ACS Publications
… Methylsulfamoyl chloride, used in the synthesis of 5 and 9, was prepared from JV-methylsulfamic acid by treatment withphosphorus pentachloride.26 Commercially available JV^lV-…
Number of citations: 289 pubs.acs.org
WJ Spillane, FA McHugh, PO Burke - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… The ρ values of 3.57 (phenylsulfamoyl chloride) and 3.54 (methylsulfamoyl chloride) are strikingly close to this value for the related phenylmethanesulfonyl chloride system. Changing …
Number of citations: 25 pubs.rsc.org
S Nagamalla, AA Thomas, AK Nirpal… - The Journal of …, 2023 - ACS Publications
The ring opening of aziridines by pendant sulfamates is a viable strategy for the rapid preparation of vicinal diamines. Our reaction is compatible with both disubstituted cis- and trans-…
Number of citations: 3 pubs.acs.org
T Aoki, I Hyohdoh, N Furuichi, S Ozawa… - ACS Medicinal …, 2014 - ACS Publications
… After introducing the R 1 moiety, reaction with N-methylsulfamoyl chloride or N-methyl-2-oxooxazolidine-3-sulfonamide afforded the targets 11b–e or 12f. The fluorinated compound 4g (…
Number of citations: 16 pubs.acs.org
A Sookezian, GA Molander - Organic Letters, 2023 - ACS Publications
… Methylsulfamoyl chloride was used in this reaction, yielding product 4l containing an N–H moiety important for further derivatization. Importantly, the presence of an N–H group allows …
Number of citations: 7 pubs.acs.org
JA Kloek, KL Leschinsky - The Journal of Organic Chemistry, 1978 - ACS Publications
… A solution of 5 g (25.2 mmol) of enaminoester 18 and 1.63 g (12.6 mmol) of Nmethylsulfamoyl chloride in 60 mL of benzene was stirred for 18 h under nitrogen. The solution was …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.